(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

Peptide Synthesis Stereochemistry Chiral Purity

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid (CAS 201418-83-9), commonly referred to as Boc-L-homocitrulline or Boc-L-Hcit-OH, is a protected, non-proteinogenic amino acid derivative. It is a key building block in peptide synthesis, specifically designed to introduce a homocitrulline residue into a peptide chain while maintaining stereochemical control and protecting the alpha-amino group.

Molecular Formula C12H23N3O5
Molecular Weight 289.33 g/mol
CAS No. 201418-83-9
Cat. No. B558299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid
CAS201418-83-9
Synonyms201418-83-9; (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoicacid; BOC-HCI-OH; Boc-Hcit-OH; Boc-L-homocitruline; CTK8B8539; MolPort-020-004-617; C12H23N3O5; ZINC2517135; 0330AB; ANW-60634; AJ-37033; AK-87795; KB-210910; RT-011773; K-5894
Molecular FormulaC12H23N3O5
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O
InChIInChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1
InChIKeyXJBRHHKYGXHMDX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid (CAS 201418-83-9) and Its Role in Peptide Synthesis


(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid (CAS 201418-83-9), commonly referred to as Boc-L-homocitrulline or Boc-L-Hcit-OH, is a protected, non-proteinogenic amino acid derivative. It is a key building block in peptide synthesis, specifically designed to introduce a homocitrulline residue into a peptide chain while maintaining stereochemical control and protecting the alpha-amino group . The compound features a tert-butoxycarbonyl (Boc) protecting group for the alpha-amine and a ureido (carbamoyl) group on the epsilon-nitrogen of the lysine side chain. This combination of functionalities allows for selective deprotection and incorporation into complex peptides, making it essential for studying post-translational modifications like citrullination and for developing novel peptide-based therapeutics .

Why Generic Substitution Fails for (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid (CAS 201418-83-9) in Critical Applications


Generic substitution is not viable for (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid due to the critical importance of stereochemistry, protecting group strategy, and side-chain functionality in downstream applications. Substituting with an alternative, such as the D-enantiomer (Boc-D-homocitrulline), would result in a diastereomeric peptide with completely altered biological activity and structure. Similarly, replacing it with a citrulline analog (e.g., Boc-L-citrulline) changes the side-chain length, which can disrupt enzyme recognition or binding affinity. Using a different protecting group like Fmoc or Z introduces orthogonality issues in multi-step synthesis, potentially leading to premature deprotection, side reactions, and overall synthesis failure . These differences have a direct, quantifiable impact on synthesis yield, product purity, and the ultimate biological outcome of the research.

Product-Specific Quantitative Evidence Guide for (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid (CAS 201418-83-9)


Stereochemical Integrity: L-Enantiomer vs. D-Enantiomer for Reproducible Peptide Conformation

The (S)-enantiomer (Boc-L-homocitrulline, CAS 201418-83-9) is the naturally occurring and biologically relevant form for studying eukaryotic post-translational modifications like citrullination. The (R)-enantiomer (Boc-D-homocitrulline, CAS 121080-97-5) is a non-natural isomer and its incorporation would lead to a different peptide conformation . Both compounds are available at high purity, but their stereochemical difference is absolute and not interchangeable. A D-amino acid in place of an L-amino acid within a peptide sequence will alter its secondary structure and interactions with biological targets .

Peptide Synthesis Stereochemistry Chiral Purity

Physical Form and Purity for Process Reproducibility: Solid vs. Liquid/Oil Comparators

The target compound (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is reliably supplied as a solid white powder with a defined melting point, in contrast to some analogous compounds which may be supplied as oils or have less well-defined physical properties. This solid form is advantageous for accurate weighing, formulation, and long-term storage . Many suppliers guarantee a purity of ≥99% (HPLC), which is a quantifiable and verifiable specification for procurement decisions .

Process Chemistry Analytical Chemistry Quality Control

Stability and Storage: Room Temperature vs. Cold Chain Requirements

The recommended storage for (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is 2-8°C, which is a standard and easily manageable cold storage requirement . This compares favorably to some analogs or more sensitive derivatives which may require storage at -20°C or -80°C, significantly increasing long-term storage and shipping costs. The compound is stable under these recommended conditions, as evidenced by its widespread use as a building block in long synthesis campaigns [1].

Stability Storage Logistics

Protecting Group Strategy: Boc vs. Fmoc for Solid-Phase Peptide Synthesis (SPPS) Compatibility

The Boc (tert-butoxycarbonyl) protecting group on (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is specifically compatible with Boc/Benzyl protection schemes commonly used in solid-phase peptide synthesis (SPPS) . This differentiates it from Fmoc-protected analogs (e.g., Fmoc-L-homocitrulline), which are used in the orthogonal Fmoc/tBu strategy. The choice of protecting group is dictated by the overall synthesis strategy; using a Boc-protected amino acid in an Fmoc-based synthesis would result in premature deprotection by the piperidine used for Fmoc removal, leading to side reactions and low yields .

Solid-Phase Peptide Synthesis SPPS Protecting Groups

Best-Fit Research and Industrial Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid (CAS 201418-83-9)


Solid-Phase Peptide Synthesis (SPPS) using Boc/Benzyl Chemistry

This compound is the ideal building block for introducing a homocitrulline residue into a peptide chain when using a Boc/Benzyl solid-phase peptide synthesis (SPPS) strategy. The Boc group is stable to the basic conditions used for Fmoc removal, and is specifically and cleanly removed with TFA, ensuring high yields and purity of the final peptide .

Synthesis of Citrullinated Peptide Antigens for Autoimmune Disease Research

Homocitrulline is a key residue in citrullinated peptides, which are biomarkers and potential antigens in autoimmune diseases like rheumatoid arthritis. (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid allows researchers to precisely synthesize these peptides with the correct stereochemistry (L-configuration), which is essential for antibody recognition studies .

Development of Peptide-Based Enzyme Inhibitors or Substrates

This building block is used to create peptides for probing enzyme specificity, particularly enzymes involved in post-translational modifications or urea cycle metabolism. Its high purity and well-defined properties ensure that the observed biological activity is due to the designed peptide sequence and not artifacts from impurities .

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